3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3a,7-dihydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C6H5N3O/c10-5-2-1-4-3-7-9-6(4)8-5/h1-4H,(H,8,9,10) |
InChI Key |
AUXFNHJUMAWBFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=NN=CC21 |
Origin of Product |
United States |
Synthetic Methodologies for Dihydropyrazolo 3,4 B Pyridin 6 One Scaffolds
Strategies Involving Pyridine (B92270) Ring Formation on a Pre-existing Pyrazole (B372694) Nucleus
The predominant strategy for assembling the pyrazolo[3,4-b]pyridine core involves the annulation of a pyridine ring onto a pyrazole precursor. This is most commonly achieved through the reaction of 5-aminopyrazole derivatives with various 1,3-dielectrophilic partners. researchgate.net
The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a widely utilized and classical method for the synthesis of pyrazolo[3,4-b]pyridines. researchgate.net This reaction typically proceeds via a nucleophilic attack of the aminopyrazole on the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the fused pyridine ring. nih.gov The reaction mechanism can lead to the formation of two regioisomers if an unsymmetrical 1,3-dicarbonyl compound is used, with the product distribution depending on the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com
For instance, the reaction of 1-phenyl-3-methyl-5-aminopyrazole with various 1,3-diketones in glacial acetic acid has been a foundational approach in the synthesis of N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridin-6-one derivatives. researchgate.net
Table 1: Examples of Condensation Reactions with 1,3-Dicarbonyl Compounds
| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Product | Reference |
| 1-Phenyl-3-methyl-5-aminopyrazole | Acetylacetone | 1,3-Dimethyl-4-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-one | researchgate.net |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Ethyl acetoacetate | 4-Methyl-1-phenyl-1,5-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | nih.gov |
A notable and efficient method for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones, commonly known as azlactones. beilstein-journals.orgbeilstein-journals.org This domino reaction can be performed under solvent-free conditions, offering both economic and environmental advantages. nih.govbeilstein-journals.orgbeilstein-journals.org The initial reaction yields a tetrahydro-1H-pyrazolo[3,4-b]pyridinone intermediate. beilstein-journals.orgbeilstein-journals.org Subsequent elimination of a benzamide (B126) molecule, often facilitated by a superbasic medium such as potassium tert-butoxide in dimethyl sulfoxide (B87167) (t-BuOK/DMSO), leads to the formation of the desired 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.govbeilstein-journals.orgbeilstein-journals.org This one-pot strategy has been shown to produce the target compounds in good yields. nih.govbeilstein-journals.org
The reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free heating conditions has been reported to furnish tetrahydro-1H-pyrazolo[3,4-b]pyridines. researchgate.net
Table 2: One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones from 5-Aminopyrazoles and Azlactones
| 5-Aminopyrazole | Azlactone | Product | Yield | Reference |
| 5-aminopyrazole | 4-benzylidene-2-phenyloxazol-5(4H)-one | 4-phenylpyrazolo[3,4-b]pyridin-6-one | 81% | nih.govbeilstein-journals.org |
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.org Several MCR strategies have been developed for the synthesis of dihydropyrazolo[3,4-b]pyridin-6-one derivatives.
One such approach involves the three-component condensation of aminopyrazoles, Meldrum's acid, and aromatic aldehydes. nih.govbeilstein-journals.org This is followed by oxidation of the resulting intermediate, often with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the final product. nih.govbeilstein-journals.org Another three-component reaction for the synthesis of pyrazolo[3,4-b]pyridine derivatives involves the reaction of 5-aminopyrazole derivatives, arylaldehydes, and cyclic ketones in acetic acid, sometimes with the addition of trifluoroacetic acid (TFA) as a promoter, under microwave irradiation. nih.gov
A novel three-component reaction has been established for the synthesis of dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one derivatives by heating a mixture of a β-ketoamide, phenylglyoxal, and a 5-aminopyrazole in acetic acid under microwave irradiation. acs.org
Table 3: Examples of Multi-Component Reactions for Pyrazolo[3,4-b]pyridine Synthesis
| Components | Product Type | Key Features | Reference |
| Aminopyrazole, Meldrum's acid, Aromatic aldehyde | 4-Arylpyrazolo[3,4-b]pyridin-6-one | Two-stage synthesis with intermediate oxidation | nih.govbeilstein-journals.org |
| 5-Aminopyrazole, Arylaldehyde, Cyclic ketone | Macrocyclane-fused pyrazolo[3,4-b]pyridine | Microwave-assisted, acetic acid solvent | nih.gov |
| β-Ketoamide, Phenylglyoxal, 5-Aminopyrazole | Dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one | Domino reaction under microwave irradiation | acs.org |
The Gould–Jacobs reaction, traditionally used for the synthesis of quinolines, can be adapted to produce 1H-pyrazolo[3,4-b]pyridines. nih.govwikipedia.org This is achieved by substituting aniline (B41778) with a 3-aminopyrazole (B16455) derivative, which then reacts with diethyl 2-(ethoxymethylene)malonate. nih.govmdpi.com The reaction mechanism involves an initial nucleophilic attack of the amino group of the pyrazole on the enol ether, followed by cyclization and subsequent treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 4-chloro-1H-pyrazolo[3,4-b]pyridines. nih.gov The reaction can be carried out in a solvent such as ethanol (B145695) at reflux or neat at elevated temperatures. mdpi.com
Table 4: Gould-Jacobs Reaction for 1H-Pyrazolo[3,4-b]pyridines
| Reactant 1 | Reactant 2 | Product | Reference |
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | nih.govmdpi.com |
The [3+3] annulation reaction is a powerful strategy for the construction of six-membered rings. In the context of dihydropyrazolo[3,4-b]pyridin-6-one synthesis, an N-heterocyclic carbene (NHC) catalyzed asymmetric [3+3] cycloaddition of α-bromoenals with 5-aminopyrazoles has been described. researchgate.net This reaction is a type of oxidative annulation where the initial cycloadduct is subsequently oxidized to the aromatic pyrazolo[3,4-b]pyridine.
The oxidation of 4,7-dihydropyrazolo[3,4-b]pyridines to their corresponding aromatic counterparts can be achieved using various oxidizing agents. nih.gov For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetonitrile has been used to dehydrogenate 4,7-dihydropyrazolo[3,4-b]pyridines. nih.gov
A novel and regioselective one-step synthesis of fully functionalized pyrazolo[3,4-b]pyridines involves the microwave-assisted reaction between N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione. figshare.com This method is initiated by a Michael-type addition of the aminopyrazole to the exocyclic double bond of the isobenzofuranone derivative, leading to the opening of the isobenzofuranone ring. figshare.com This is followed by an intramolecular cyclization and dehydration to afford the pyrazolo[3,4-b]pyridine scaffold, impressively functionalized with acetyl and carboxyl groups in a single step. figshare.com The isolation of a cyclization intermediate has provided insight into the proposed reaction mechanism. figshare.com
Table 5: Isobenzofuranone Ring Opening for Pyrazolo[3,4-b]pyridine Synthesis
| Reactant 1 | Reactant 2 | Key Features | Reference |
| N-Substituted 5-aminopyrazole | 3-(3-Oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione | Microwave-assisted, one-step, regioselective | figshare.com |
Strategies Involving Pyrazole Ring Formation on a Pre-existing Pyridine Nucleus
A common and effective strategy for synthesizing the pyrazolo[3,4-b]pyridin-6-one core involves the construction of the pyrazole ring onto a pyridine framework that is already appropriately functionalized. This approach leverages the reactivity of substituents on the pyridine ring to facilitate the necessary cyclization.
Cyclization Reactions with Hydrazine Derivatives
The reaction of various pyridine precursors with hydrazine and its derivatives is a cornerstone in the formation of the pyrazolo[3,4-b]pyridin-6-one scaffold. This method typically involves the condensation of a hydrazine moiety with dicarbonyl or related functionalities on the pyridine ring, leading to the formation of the five-membered pyrazole ring.
For instance, the treatment of pyridones with substituted hydrazines can yield the target pyrazolopyridin-6-ones. The reaction pathway and the final product can be influenced by factors such as temperature and the substitution pattern of the reactants. Studies have shown that the reaction between pyridones and phenylhydrazine in methanol at temperatures below 140°C often proceeds through an open-chain intermediate. Subsequent cyclization of this intermediate, which can be promoted by higher temperatures (e.g., 140°C under microwave irradiation), leads to the formation of the fused bicyclic system. researchgate.net
Another example involves the conversion of 6-hydrazino-4-methyl-2-chloronicotinonitriles into the corresponding 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines upon treatment with hydrazine or methylhydrazine. researchgate.net
Table 1: Examples of Cyclization Reactions with Hydrazine Derivatives
| Pyridine Precursor | Hydrazine Derivative | Solvent | Conditions | Product |
|---|---|---|---|---|
| Substituted Pyridones | Phenylhydrazine | Methanol | <140°C (intermediate formation), 140°C MW (cyclization) | 2-Aryl substituted pyrazolo[3,4-b]pyridines |
| 6-Hydrazino-4-methyl-2-chloronicotinonitrile | Hydrazine / Methylhydrazine | Not Specified | Not Specified | 3-Amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines |
Catalytic Approaches in Dihydropyrazolo[3,4-b]pyridin-6-one Synthesis
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of synthetic routes toward dihydropyrazolo[3,4-b]pyridin-6-ones. Various catalysts, including acids, bases, transition metals, and nanoparticles, have been employed to facilitate key bond-forming steps.
Acid-Catalyzed Reactions
Acid catalysis is frequently used to promote condensation reactions that form the core structure of pyrazolo[3,4-b]pyridin-6-ones. The acid catalyst typically activates a carbonyl group, making it more susceptible to nucleophilic attack.
A widely used strategy involves the acid-catalyzed condensation of 5-aminopyrazoles with β-ketoesters. nih.govresearchgate.netnih.gov This one-step method, often employing glacial acetic acid, provides direct access to the target scaffold. researchgate.net However, a significant drawback of this approach can be the low yields of the desired products, which have been reported in the range of 11–60%. nih.govresearchgate.netnih.gov Other acids, such as formic acid, have also been utilized in cyclization steps to yield related fused pyrimidine systems from pyrazolo[3,4-b]pyridine precursors. researchgate.net
Table 2: Acid-Catalyzed Synthesis Examples
| Reactants | Catalyst/Medium | Reaction Type | Reported Yield |
|---|---|---|---|
| 5-Aminopyrazoles + 1,3-Diketones | Glacial Acetic Acid | Condensation | Not Specified |
| Aminopyrazoles + β-Ketoesters | Acid Catalyst | Condensation | 11-60% |
Base-Catalyzed Reactions
Base-catalyzed reactions offer alternative pathways for the synthesis of the dihydropyrazolo[3,4-b]pyridin-6-one skeleton, often through mechanisms involving Michael additions or condensation-elimination sequences.
An effective one-pot strategy has been developed for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones by reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones). nih.govresearchgate.net This reaction proceeds under solvent-free conditions to form an intermediate, which is then treated in a superbasic medium, such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO), to induce the elimination of a benzamide molecule and form the final product. nih.govresearchgate.netnih.gov This method has been shown to achieve high yields, with one example reporting an 81% yield for a 4-phenyl derivative. nih.govresearchgate.net
In other examples, base-catalyzed Michael addition of ketones onto 1-aryl-3-(5-chloro-1,3-diphenyl-1H-4-pyrazolyl)-prop-2-en-1-ones in the presence of ammonium acetate has been used to generate pyrazolo[3,4-b]pyridine derivatives. researchgate.net
Table 3: Base-Catalyzed Synthesis Examples
| Reactants | Catalyst/Base | Solvent | Reaction Type | Yield |
|---|---|---|---|---|
| 5-Aminopyrazole + Azlactone | t-BuOK | DMSO | Condensation/Elimination | 81% (for 4-phenyl derivative) |
| Cyclohexanone + Propenone derivative | Ammonium Acetate | Not Specified | Michael Addition/Cyclization | Not Specified |
Transition Metal Catalysis
Transition metal catalysts provide efficient and selective methods for constructing the pyrazolo[3,4-b]pyridine framework, often under mild reaction conditions. These catalysts can facilitate complex transformations such as cycloadditions and C-H functionalization.
Copper(II) acetylacetonate has been successfully employed as a catalyst in a formal [3+3] cycloaddition reaction to prepare pyrazolo[3,4-b]pyridine derivatives. mdpi.com Optimization of this reaction showed that the choice of solvent is critical, with chloroform providing a 94% yield of the product at room temperature. mdpi.com
Another example is the use of Zirconium(IV) chloride (ZrCl4), a green Lewis acid catalyst, to promote the condensation of α,β-unsaturated ketones with 5-amino-1-phenylpyrazole to establish the pyrazolo[3,4-b]pyridine core. mdpi.comnih.gov This reaction proceeds efficiently in a solvent mixture of ethanol and dimethylformamide (DMF). mdpi.com
Table 4: Transition Metal-Catalyzed Synthesis Examples
| Reaction Type | Catalyst | Reactants | Solvent | Yield |
|---|---|---|---|---|
| Formal [3+3] Cycloaddition | Cu(II) acetylacetonate | Not Specified | Chloroform | 94% |
| Condensation/Cyclization | ZrCl4 | α,β-Unsaturated Ketone + 5-Amino-1-phenylpyrazole | Ethanol/DMF | 13-28% |
Nanoparticle-Mediated Catalysis
The use of nanoparticles as catalysts in organic synthesis is a growing field, prized for high surface-to-volume ratios, stability, and recyclability. nih.gov While specific examples of Green ZnO NPs for the direct synthesis of 3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one are not extensively documented, the application of nanoparticle catalysis for constructing this and related heterocyclic systems has been reported.
For instance, a novel nano-magnetic metal-organic framework, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, has been used as a highly efficient and recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives. mdpi.com This catalyst facilitated a condensation reaction between aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions at 100°C, affording products in high yields. mdpi.com
In a related context, biosynthesized ZnO nanoparticles (ZnO NPs) have been effectively used as a catalyst for the synthesis of steroidal dihydropyrazole derivatives, demonstrating the potential of green nanoparticle technology in synthesizing pyrazole-containing heterocycles. researchgate.netresearchgate.net
Table 5: Nanoparticle-Mediated Synthesis of Pyrazolo[3,4-b]pyridines
| Catalyst | Reactants | Conditions | Key Features |
|---|---|---|---|
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Aldehyde, Aminopyrazole, Cyanoacetylindole | 100°C, Solvent-free | High yield, catalyst recyclability |
Organocatalysis (e.g., L-Proline, N-Heterocyclic Carbenes)
Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts and offering unique reactivity and selectivity. In the context of dihydropyrazolo[3,4-b]pyridin-6-one synthesis, L-proline and N-Heterocyclic Carbenes (NHCs) have demonstrated significant potential.
L-Proline: This naturally occurring amino acid has been effectively employed as an organocatalyst in various asymmetric transformations. wikipedia.org Its use in the synthesis of pyrazolo[3,4-b]quinoline derivatives via a one-pot, multi-component reaction under solvent-free conditions highlights its utility. rsc.org L-proline's ability to act as an efficient catalyst is coupled with its capacity to induce enantioselectivity in the final products. rsc.org The catalytic cycle often involves the formation of an enamine intermediate, which is a key step in many proline-catalyzed reactions. wikipedia.org This approach offers several advantages, including operational simplicity, high yields, and environmentally friendly reaction conditions. rsc.org
N-Heterocyclic Carbenes (NHCs): NHCs have gained recognition as versatile organocatalysts capable of promoting a variety of chemical transformations. nih.govresearchgate.net Their utility in the synthesis of dihydropyrazolo[3,4-b]pyridin-6-ones has been demonstrated through an asymmetric [3+3] cycloaddition of α-bromoenals with 5-aminopyrazoles. bohrium.com This NHC-catalyzed reaction allows for the efficient construction of a diverse range of dihydropyrazolo[3,4-b]pyridine-6-ones in high yields (up to 99%) and with excellent enantioselectivities (up to >99%). bohrium.com The reaction proceeds under mild conditions and benefits from readily available starting materials and a broad substrate scope. bohrium.com The catalytic action of NHCs typically involves the generation of a Breslow intermediate or an α,β-unsaturated acylazolium species, which then participates in the key bond-forming steps. nih.govyoutube.com
| Organocatalyst | Reaction Type | Key Features | Yield | Enantioselectivity |
| L-Proline | Multi-component reaction | Solvent-free, asymmetric induction | High | Moderate to Good |
| N-Heterocyclic Carbenes (NHCs) | [3+3] Cycloaddition | Mild conditions, broad substrate scope | Up to 99% | Up to >99% |
Advanced Synthetic Techniques
To enhance the efficiency and sustainability of chemical processes, advanced synthetic techniques are increasingly being adopted. Microwave irradiation, ultrasound assistance, flow chemistry, and solvent-free conditions have all been successfully applied to the synthesis of dihydropyrazolo[3,4-b]pyridin-6-one and related heterocyclic systems.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times and improvements in yields. youtube.com This technique has been successfully applied to the synthesis of various pyrazolopyridine derivatives. nih.gov For instance, the reaction of enaminones with active methylene (B1212753) reagents has been carried out under both conventional heating and microwave irradiation, with the latter offering significant advantages. nih.gov Microwave-assisted synthesis of dihydropyridinones has also been reported, demonstrating the broad applicability of this technology. mdpi.com The key benefits of microwave-assisted synthesis include faster reaction rates, higher yields, and often cleaner reaction profiles. youtube.comchemrxiv.org
| Reaction | Conventional Heating Time | Microwave Irradiation Time | Yield Improvement |
| Synthesis of Pyrazolopyridines | Several hours | 10-60 minutes | Significant |
| Biginelli Condensation | 12-24 hours | 10 minutes | 35-60% to ~100% |
Ultrasound-Assisted Synthesis
The use of ultrasound irradiation in organic synthesis, known as sonochemistry, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govmdpi.com This technique has been effectively used for the synthesis of dihydropyrimidin-2(1H)-(thio)ones, showcasing advantages such as milder reaction conditions, shorter reaction times, and higher yields compared to conventional methods. nih.govshd.org.rs Ultrasound-assisted synthesis is considered a green chemistry approach as it can often be performed in aqueous media and under catalyst-free conditions. mdpi.com The synthesis of various pyrimidine derivatives has been shown to be more efficient under ultrasonic conditions, with reaction times decreasing from hours to minutes. shd.org.rsnih.gov
Flow Chemistry Applications in Dihydropyrazolo[3,4-b]pyridin-6-one Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, scalability, and control over reaction parameters. mdpi.compharmablock.com This technology has been applied to the synthesis of pyrazole-fused scaffolds, such as pyrazolopyrimidinones. mdpi.com In one example, a solution of starting materials was pumped through a catalyst-packed reactor at elevated temperature, significantly reducing the reaction time from 9 hours in a batch process to just 16 minutes in a flow system, while maintaining high yields. mdpi.com The ability to safely handle hazardous intermediates and scale up production makes flow chemistry a highly attractive methodology for the synthesis of complex heterocyclic compounds. uc.ptscispace.com
Solvent-Free Reaction Conditions
Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and avoids the use of potentially hazardous solvents. Several studies have reported the successful synthesis of dihydropyrazole derivatives under solvent-free conditions. rsc.orgijarsct.co.in For example, the synthesis of dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine-5,7-diones has been achieved via a one-pot, four-component reaction without the use of a solvent. ijarsct.co.in Similarly, alumina sulfuric acid has been used as an effective catalyst for the Biginelli reaction under solvent-free conditions at room temperature. researchgate.net These methods offer benefits such as simple work-up procedures, excellent yields, and short reaction times, making them environmentally and economically advantageous. ijarsct.co.in
Asymmetric Synthesis of Chiral Dihydropyrazolo[3,4-b]pyridin-6-ones
The development of methods for the asymmetric synthesis of chiral molecules is of paramount importance, as the enantiomers of a chiral compound often exhibit different biological activities. nih.gov In the context of dihydropyridine derivatives, significant progress has been made in developing enantioselective organocatalytic methods. mdpi.com
The asymmetric synthesis of dihydropyrazolo[3,4-b]pyridin-6-ones can be achieved using chiral organocatalysts. As previously mentioned, N-Heterocyclic Carbenes have been utilized in an asymmetric [3+3] annulation reaction to produce these compounds with high enantioselectivity. bohrium.com Similarly, L-proline has been shown to induce asymmetry in the synthesis of related pyrazoloquinolinones. rsc.org The mechanism of these reactions often involves the formation of a chiral intermediate through the interaction of the substrate with the chiral catalyst, which then directs the stereochemical outcome of the reaction. mdpi.commetu.edu.tr The use of chiral catalysts provides a direct and efficient route to enantiomerically enriched dihydropyrazolo[3,4-b]pyridin-6-ones, which are valuable targets for medicinal chemistry research. nih.govmdpi.comepfl.ch
| Catalytic System | Key Transformation | Stereochemical Outcome |
| Chiral N-Heterocyclic Carbene | [3+3] Cycloaddition | High enantioselectivity (up to >99% ee) |
| L-Proline | Multi-component reaction | Enantioselective induction |
| Chiral Phosphoric Acids | Cyclocondensation | Moderate to high enantioselectivity |
Advanced Spectroscopic and Spectrometric Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the complex structures of pyrazolo[3,4-b]pyridine derivatives. Through various NMR experiments, detailed information about the proton and carbon environments, their connectivity, and spatial relationships can be obtained.
¹H NMR and ¹³C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the characterization of pyrazolo[3,4-b]pyridin-6-one derivatives. The chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra provide information about the electronic environment and neighboring protons for each hydrogen atom in the molecule. Similarly, ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environments.
For instance, in the analysis of various 1H-pyrazolo[3,4-b]pyridine derivatives, characteristic signals are observed. The protons on the pyridine (B92270) ring typically appear in the aromatic region of the ¹H NMR spectrum. researchgate.net For example, in a series of 1H-pyrazolo[3,4-b]pyridine ester derivatives, the protons at positions 4, 5, and 6 of the pyridine ring resonate in the range of δ 7.13-8.55 ppm. researchgate.net The proton at position 3 of the pyrazole (B372694) ring typically appears as a singlet. researchgate.net
In the case of substituted pyrazolo[3,4-b]pyridin-6-ones, the signals are influenced by the nature and position of the substituents. For example, in a study of 4-arylpyrazolo[3,4-b]pyridin-6-ones, the synthesis of a tetrahydro-1H-pyrazolo[3,4-b]pyridinone intermediate was achieved by heating 5-aminopyrazole with an azlactone. nih.gov
The following table summarizes representative ¹H NMR data for a related pyrazolo[3,4-b]pyridine derivative.
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | CDCl₃ | Phenyl-H | 7.50-7.48 | m | |
| Phenyl-H | 7.40-7.38 | m | |||
| Phenyl-H | 7.32 | t | 8.5 | ||
| Pyridine-H | 7.27 | s | |||
| Phenyl-H | 7.09 | d | 8.0 | ||
| Phenyl-H | 6.95 | t | 7.5 | ||
| CH | 4.82 | d | 4.5 | ||
| CH₂ | 4.13-4.06 | m | |||
| CH₂ | 3.96-3.86 | m | |||
| CH₃ | 2.03 | s | |||
| CH₃ | 0.94 | t | 7.0 |
Data sourced from a study on the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. rsc.org
¹³C NMR spectroscopy is also crucial for distinguishing between isomers, such as N-1 and N-2 substituted pyrazolo[3,4-b]pyridines. researchgate.net The chemical shifts of the carbon atoms in the heterocyclic rings and any substituents provide a detailed map of the carbon skeleton. For the aforementioned ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the ¹³C NMR spectrum shows characteristic signals for the carbonyl group, aromatic carbons, and aliphatic carbons. rsc.org
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | CDCl₃ | C=O | 168.7 |
| Aromatic/Heterocyclic C | 144.4, 137.1, 134.8, 129.5, 129.3, 129.1, 128.7, 121.1, 113.1, 111.7, 111.5 | ||
| O-CH₂ | 62.0 | ||
| CH | 56.2 | ||
| CH₂ | 44.7 | ||
| CH₂ | 27.4 | ||
| CH₃ | 14.1 | ||
| CH₃ | 13.7 |
Data sourced from a study on the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. rsc.org
Advanced 2D NMR Techniques (e.g., HETCOR)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Correlation (HETCOR) spectroscopy, are powerful tools for establishing the connectivity between protons and carbons. HETCOR, which includes experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), is instrumental in the complete assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.
For instance, in the structural confirmation of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridines, 2D NMR methods like ¹H-¹³C gHSQC and ¹H-¹³C gHMBC were employed for a complete assignment of carbon signals. d-nb.info These techniques allow for the correlation of proton signals with the directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC), providing unambiguous structural information.
NMR Studies of Tautomeric Forms and Regiochemistry
NMR spectroscopy is particularly useful for studying tautomerism and determining the regiochemistry of synthesized pyrazolo[3,4-b]pyridin-6-one derivatives. The pyrazolo[3,4-b]pyridin-6-one scaffold can exist in different tautomeric forms, and the predominant form in solution can be identified by analyzing the NMR spectra. For example, in a study of rsc.orgresearchgate.netresearchgate.netthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, a related heterocyclic system, NMR analysis was considered to determine the preference between the diketo and enol-keto tautomeric forms, although a definitive preference could not be established from the spectra alone. mdpi.com
Furthermore, when synthesizing substituted pyrazolo[3,4-b]pyridines from unsymmetrical starting materials, different regioisomers can be formed. nih.gov NMR spectroscopy is a key method to differentiate between these isomers. For example, the reaction of 3-aminopyrazole (B16455) with non-symmetrical 1,3-dicarbonyl compounds can lead to two different regioisomers, and the analysis of the NMR data is crucial for their structural assignment. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of pyrazolo[3,4-b]pyridin-6-one derivatives, FT-IR spectra can confirm the presence of key structural features such as N-H bonds, C=O (carbonyl) groups, and C=C and C=N bonds within the aromatic rings.
For a related compound, rsc.orgresearchgate.netresearchgate.netthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, the IR spectrum showed strong absorption bands corresponding to N-H stretching (3467, 3406, 3162 cm⁻¹) and a strong band for the amide carbonyl group (C=O) at 1690 cm⁻¹, which supported the presence of the diketo form. mdpi.com The characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate (B1195095) derivatives also utilized FT-IR spectroscopy to identify the characteristic vibrations of the functional groups present in the synthesized molecules. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized compound.
In the synthesis of novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, HRMS (using ESI⁺ ionization) was used to confirm the molecular formula of the products. For example, for ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the calculated m/z for [M+H]⁺ was 377.1899, and the found value was 376.1840, which is a discrepancy that may be due to a typo in the source material, as the calculated mass for the neutral molecule C22H24N4O2 is 376.1899. rsc.org Another derivative in the same study, ethyl 6-amino-3-methyl-4-(p-tolyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, had a calculated m/z for [M]⁺ of 390.2056 and a found value of 390.1989, confirming its elemental composition. rsc.org The characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives also relied on HRMS to confirm their structures. researchgate.net
Computational and Theoretical Investigations of 3a,7 Dihydropyrazolo 3,4 B Pyridin 6 One
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one at an atomic level. These theoretical investigations offer insights that complement experimental data, helping to predict molecular structure, reactivity, and potential biological interactions.
Chemical Reactivity and Derivatization Strategies of Dihydropyrazolo 3,4 B Pyridin 6 One
Functionalization at Pyridine (B92270) and Pyrazole (B372694) Moieties
The pyrazolo[3,4-b]pyridine system, including its dihydro variants, offers multiple sites for functionalization. nih.gov The nitrogen atoms of the pyrazole ring and the carbon atoms of the pyridine ring are common targets for introducing chemical diversity. nih.govimist.ma The substitution pattern on the final molecule is heavily influenced by the synthetic route chosen and the nature of the starting materials, such as substituted 3-aminopyrazoles. nih.gov
Functionalization can be directed to specific positions. For instance, in related pyrazolo[3,4-b]pyridin-3-one systems, derivatization has been successfully achieved at the 1-position of the pyrazole ring and the 4- or 6-positions of the pyridine ring using various synthetic groupings and amines. imist.ma The synthesis of fully substituted pyrazolo[3,4-b]pyridines has been accomplished through microwave-assisted reactions, yielding products with acetyl and carboxyl groups in a single step. researchgate.net This highlights the potential to introduce a variety of functional groups onto the core scaffold.
Alkylation Reactions, Including Pyrazolic Nitrogen Alkylation
Alkylation is a fundamental strategy for modifying the pyrazolopyridinone scaffold. This can occur at various positions, but alkylation of the pyrazole nitrogen is a particularly common approach to explore structure-activity relationships. For instance, in the synthesis of related pyrazolo[3,4-b]pyridin-3-one and pyrazolo[1,5-a]pyrimidin-2(1H)-one derivatives, alkylation of the prepared heterocyclic systems is a key step. researchgate.net While reactions with some alkylhydrazines can lead to the elimination of the alkyl substituent, the targeted introduction of alkyl groups onto the pyrazole nitrogen remains a viable and frequently employed derivatization method. researchgate.net The specific conditions for alkylation can be tailored to control the regioselectivity of the reaction.
Acylation and Carbamoylation Reactions at Amino Groups
When the dihydropyrazolo[3,4-b]pyridin-6-one scaffold bears an amino substituent, this group serves as a prime handle for further derivatization through acylation and carbamoylation. Research has shown that these reactions can proceed with high regioselectivity at the amino group. researchgate.net This selective functionalization allows for the introduction of a wide range of acyl and carbamoyl (B1232498) moieties, significantly expanding the chemical space around the core structure. For example, the synthesis of N-[6-(3,5-dimethylpyrazol-1-yl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanoylamide demonstrates a successful acylation reaction on an amino-substituted pyrazolopyridine. researchgate.net
Elimination Reactions (e.g., Benzamide (B126) Elimination)
Elimination reactions provide a powerful method for transforming the dihydropyrazolo[3,4-b]pyridin-6-one core into its corresponding aromatic analogue. A notable example is the elimination of a benzamide group from a 7-benzamido-4-phenyl-3a,4,5,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-one intermediate. nih.gov Although benzamide is typically a poor leaving group, its elimination can be effectively induced under superbasic conditions, such as using potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This strategy has been developed into an efficient one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones, proceeding from 5-aminopyrazoles and azlactones without the need to isolate the dihydro intermediate. nih.gov The optimal conditions for this elimination have been systematically studied to maximize product yield. nih.gov
| Base | Solvent | Temperature (°C) | Time (h) | Yield of Aromatic Product (%) |
|---|---|---|---|---|
| KOH | DMSO | 90 | 3.5 | 10 |
| t-BuOK | DMSO | 90 | 1.5 | 72 |
| t-BuOK | DMSO | 120 | 1.5 | 79 |
| t-BuOK | DMSO | 150 | 1.5 | 81 |
Dehydrogenation Pathways to Aromatic Pyrazolo[3,4-b]pyridines
The conversion of the dihydropyrazolo[3,4-b]pyridin-6-one scaffold to the fully aromatic pyrazolo[3,4-b]pyridine system is a critical transformation, often referred to as aromatization or dehydrogenation. This process is a key step in several multi-stage synthetic routes. One established method involves the oxidation of an intermediate dihydropyrazolopyridine using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This approach is part of a two-stage synthesis that begins with a three-component condensation of aminopyrazoles, Meldrum's acid, and aromatic aldehydes. nih.gov The resulting dihydro intermediate is then oxidized to the target aromatic compound. Another pathway involves the direct conversion of the dihydro derivative, formed from 5-aminopyrazoles and azlactones, to the aromatic product via benzamide elimination, which intrinsically involves an oxidation of the ring system. nih.gov
Vilsmeier Amidination Derivatization
The Vilsmeier-Haack reaction is a versatile method for the formylation and derivatization of electron-rich heterocyclic systems, including dihydropyrazolopyridinones. Application of Vilsmeier-Haack conditions (typically a phosphoryl chloride/dimethylformamide mixture) to 4,5-dihydropyrazolo[3,4-b]pyridin-6-ones results in the formation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes. researchgate.net This reaction not only introduces a reactive aldehyde group at the C5-position but also converts the pyridinone oxygen to a chlorine atom at the C6-position. This transformation opens up numerous possibilities for subsequent modifications of the newly introduced functional groups. researchgate.net The underlying mechanism involves the formation of a Vilsmeier reactive species that engages in electrophilic substitution with the heterocyclic substrate. mdpi.com The regioselectivity of this reaction is a key feature, allowing for controlled functionalization of the scaffold. researchgate.netresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles
Methodological Approaches to SAR Elucidation for Dihydropyrazolo[3,4-b]pyridin-6-one Derivatives
The elucidation of Structure-Activity Relationships (SAR) for this class of compounds involves a systematic, multi-step process. The primary approach is the synthesis of a diverse library of analogues followed by biological evaluation.
Researchers begin by synthesizing a core scaffold, often through cyclization reactions. A common strategy involves the reaction of 5-aminopyrazole derivatives with various β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net For instance, one-pot methods have been developed reacting 5-aminopyrazoles with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) under solvent-free conditions, followed by elimination in a superbasic medium to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov Another approach is the acid-catalyzed condensation of aminopyrazoles with ketoesters, though this can sometimes result in low yields. nih.gov These synthetic strategies allow for the introduction of a variety of substituents at different positions on the heterocyclic core. nih.govresearchgate.net
Once a library of derivatives is synthesized, each compound is subjected to biological screening to determine its activity against a specific target. For example, derivatives have been evaluated as antimicrobial agents by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. ekb.eg In other studies, their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR), α-amylase, or various kinases is assessed through in-vitro assays measuring parameters like the half-maximal inhibitory concentration (IC50). ekb.egnih.govdocsdrive.com For instance, a series of new pyrazolo[3,4-b]pyridine esters, hydrazides, and Schiff bases were synthesized and tested for their in-vitro antidiabetic activity by measuring their ability to inhibit the α-amylase enzyme. nih.gov
The data from these assays are then compiled to establish a relationship between the structural modifications (i.e., the different substituents) and the observed biological activity. This correlative analysis forms the basis of the SAR, guiding further molecular design.
Strategies for Optimization of Molecular Interactions Based on Structural Modification
The optimization of molecular interactions is a key goal in medicinal chemistry, aiming to enhance the binding affinity and selectivity of a compound for its biological target. For derivatives of 3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one, several strategies are employed.
One prominent strategy is molecular hybridization , which involves covalently linking the pyrazolopyridinone pharmacophore with another biologically active moiety. documentsdelivered.com For example, pyrazolo[3,4-b]pyridine-based glycohybrids have been developed by linking the core scaffold to various sugar molecules like D-glucose, D-galactose, and D-mannose via a triazole linker. documentsdelivered.com This approach aims to create synergistic molecules with enhanced properties. documentsdelivered.com
Another strategy involves targeted structural modifications to exploit specific binding pockets within a target protein. Based on the understanding of a target's active site, often elucidated through X-ray crystallography or molecular modeling, specific functional groups are introduced to the pyrazolopyridinone scaffold. The goal is to establish favorable interactions such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions. For example, in designing inhibitors for kinases like FLT3 and VEGFR2, a pyrazolo[3,4-d]pyrimidine core (a related scaffold) was used to occupy the adenine (B156593) binding pocket, while other parts of the molecule were systematically modified to fit into adjacent hydrophobic grooves. nih.govrsc.org This rational design approach led to the discovery of potent multikinase inhibitors. nih.gov
The process is iterative: a structural modification is made, the new compound is synthesized and tested, and the results are used to inform the next round of design and optimization. This cycle of design, synthesis, and testing is fundamental to improving the potency and selectivity of these compounds. nih.gov
Role of Electronic and Steric Factors of Substituents in SAR
The biological activity of dihydropyrazolo[3,4-b]pyridin-6-one derivatives is profoundly influenced by the electronic and steric properties of their substituents. These factors dictate how the molecule fits into its binding site and the non-covalent interactions it can form.
Steric Factors: The size and shape of substituents are critical. In some cases, introducing bulky groups can enhance activity by promoting favorable hydrophobic interactions with the target protein. A QSAR study on 6-aryl-pyrazolo[3,4-b]pyridines as GSK-3α inhibitors suggested that introducing bulky groups at the C-5 position of the pyrazolopyridine ring would increase inhibitory potency. docsdrive.com Conversely, for other targets, bulky substituents can cause steric hindrance, preventing the molecule from binding effectively. In a study of farnesyl-protein transferase (FPT) inhibitors with a different heterocyclic core, a small alkyl substituent like a methyl group resulted in a highly potent inhibitor, whereas bulky groups like tert-butyl or phenyl led to inactive compounds. nih.gov
The interplay between these factors is crucial, and optimization often requires a fine balance.
| Compound Series | Target | Key Finding | Influencing Factor | Reference |
|---|---|---|---|---|
| 6-aryl-pyrazolo(3,4-b)pyridines | GSK-3α | Introduction of bulky groups at the C-5 position may increase inhibitory potency. | Steric | docsdrive.com |
| Pyrazolo[3,4-b]pyridine Hydrazides | α-amylase | A hydroxyl group on the phenyl ring at position 4 (compound 3c) resulted in the most active derivative. | Electronic | nih.gov |
| Pyrazolo[3,4-b]pyridine Hydrazones | α-amylase | A methoxy (B1213986) group on the phenyl ring at position 4 (compound 4c) led to high activity. | Electronic | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | FLT3/VEGFR2 | Optimization of substituents on a phenylurea moiety attached to the core led to potent inhibitors. | Steric/Electronic | nih.gov |
Predictive Modeling for Structure-Property Relationships
To rationalize the SAR data and predict the activity of novel compounds, computational methods are increasingly employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used for pyrazolo[3,4-b]pyridine derivatives.
QSAR studies aim to build a mathematical model that correlates the chemical structure of a compound with its biological activity. This is achieved by calculating a set of numerical descriptors for each molecule in a series that describe its physicochemical properties (e.g., steric, electronic, hydrophobic). Statistical methods are then used to generate an equation that links these descriptors to the observed activity.
For instance, a 3D-QSAR model was generated for a series of 4-aminopyrazolo[3,4-b]pyridines to rationalize their structure-affinity relationships as potent and selective inhibitors of the A1 adenosine (B11128) receptor. nih.gov Such models can provide valuable insights into the key structural features required for high affinity. nih.govrsc.org
In another study on 6-aryl-pyrazolo(3,4-b)pyridines as GSK-3α inhibitors, a QSAR analysis revealed that the inhibitory activity was governed by the thermodynamic and steric features of the molecules. docsdrive.com The resulting models indicated that dipole-dipole energy and the principal moment of inertia (a steric descriptor) were significant contributors to the activity, reinforcing the importance of hydrogen bonding and the presence of bulky substituents for effective enzyme inhibition. docsdrive.com
These predictive models serve two main purposes. First, they provide a deeper understanding of the mechanism of action by highlighting the crucial physicochemical properties for binding. docsdrive.com Second, they enable virtual screening, where the activity of a large number of yet-to-be-synthesized compounds can be predicted, thus prioritizing the most promising candidates for synthesis and testing. This approach can significantly accelerate the drug discovery process. dmed.org.ua
| Compound Series | Target | Modeling Technique | Key Descriptors/Findings | Reference |
|---|---|---|---|---|
| 4-aminopyrazolo[3,4-b]pyridines | A1 Adenosine Receptor | 3D-QSAR | Model generated to rationalize structure-affinity relationships. | nih.gov |
| Pyrazolo[3,4-b]pyridones | A1/A2A/A3 Adenosine Receptors | 3D-QSAR (CoMFA) | Modeling studies supported pharmacological results for receptor affinity and selectivity. | rsc.org |
| 6-aryl-pyrazolo(3,4-b)pyridines | GSK-3α | QSAR | Activity governed by thermodynamic (Dipole-Dipole energy) and steric (Principal Moment of Inertia) features. | docsdrive.com |
| Pyrazolo[3,4-b]pyridine derivatives | α-amylase | Molecular Docking | In-silico docking results were in strong agreement with in-vitro antidiabetic activity. | nih.gov |
Applications in Advanced Organic Synthesis and Medicinal Chemistry Methodologies
Dihydropyrazolo[3,4-b]pyridin-6-one as Versatile Synthetic Intermediates and Precursors
The dihydropyrazolo[3,4-b]pyridin-6-one core and its derivatives are highly valued as intermediates for constructing more complex molecular architectures. Their utility stems from the reactive nature of the fused ring system, which allows for a variety of chemical transformations.
Researchers have successfully utilized these compounds as precursors for a range of fused heterocyclic systems. For instance, 1,7-dihydropyrazolo[3,4-b]pyridine-4,6-diones, synthesized from ethyl 3-methylthio-5-aminopyrazole-4-carboxylate and diketene, serve as a platform to derive a series of 5-anilinomethylene derivatives. researchgate.net This highlights the scaffold's role as a foundational element upon which further molecular complexity can be built.
One notable application is the one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones. This method involves the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by the elimination of a benzamide (B126) group. nih.gov The resulting products are not only of interest for their photophysical properties but also serve as advanced intermediates for further synthetic elaborations. nih.gov The strategic importance of this scaffold is underscored by the fact that pyrazolo[3,4-b]pyridines are considered privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. nih.govmdpi.com
The versatility of the dihydropyrazolo[3,4-b]pyridin-6-one system is further demonstrated in its conversion to other heterocyclic structures. For example, the reductive ring cleavage of 3-hydroxy- and 3-ketopyrazolo[3,4-b]pyridines using Raney nickel provides a pathway to 2-aminonicotinamides, which is a method used to confirm the structure of the initial pyrazolopyridine. researchgate.net This reactivity showcases the role of the dihydropyrazolopyridinone core as a transformable intermediate, enabling access to different classes of heterocyclic compounds.
Table 1: Examples of Dihydropyrazolo[3,4-b]pyridin-6-one as Synthetic Intermediates
| Starting Material(s) | Intermediate | Final Product Class | Research Focus |
| 5-Aminopyrazoles and Azlactones | Tetrahydro-1H-pyrazolo[3,4-b]pyridinone | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | Development of a one-pot synthesis and study of fluorescent properties. nih.gov |
| Ethyl 3-methylthio-5-aminopyrazole-4-carboxylate and Diketene | 1,7-Dihydropyrazolo[3,4-b]pyridine-4,6-diones | 5-Anilinomethylene derivatives | Synthesis of novel dione (B5365651) structures and their subsequent derivatization. researchgate.net |
| 3-Hydroxy/3-Ketopyrazolo[3,4-b]pyridines | Not Applicable | 2-Aminonicotinamides | Structural elucidation via reductive ring cleavage. researchgate.net |
Role in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore novel areas of chemical space for biological screening. cam.ac.uk The pyrazolo[3,4-b]pyridine scaffold is particularly well-suited for DOS strategies due to its multiple points of diversification. mdpi.comresearchgate.net
The inherent structure of pyrazolo[3,4-b]pyridines allows for modifications at up to five positions (N1, C3, C4, C5, and C6), providing a vast opportunity for creating a combinatorial library of new chemical entities. researchgate.net This versatility makes the scaffold a privileged structure for exploring structure-activity relationships (SAR). researchgate.net The synthesis of these libraries often employs complexity-generating reactions that quickly assemble the core scaffold, which can then be further functionalized. cam.ac.uk
A key strategy in DOS is the use of "folding" reaction pathways, where a common intermediate is guided toward different molecular skeletons. cam.ac.uk The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles exemplifies this, where variations in reaction conditions or starting materials can lead to a range of different products. nih.gov For example, a cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles and alkynyl aldehydes can be switched to produce either halogenated or non-halogenated pyrazolo[3,4-b]pyridines, showcasing how a single set of precursors can lead to diverse outputs. nih.gov This ability to generate skeletal diversity from common starting materials is a hallmark of successful DOS. cam.ac.uk
The development of diversity-oriented total synthesis (DOTS) for natural products and their analogues, such as pyridoquinazolinone alkaloids, further illustrates the power of this approach. nih.gov By using a key tricyclic intermediate, a divergent synthesis can access a wide array of complex molecules, demonstrating the potential for creating structurally rich libraries based on a central heterocyclic core. nih.gov
Integration into Combinatorial Chemistry Libraries
The pyrazolo[3,4-b]pyridine framework is a valuable scaffold for the construction of combinatorial libraries, largely due to the efficiency of multicomponent reactions (MCRs) in its synthesis. MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, a process that is highly amenable to the high-throughput nature of combinatorial chemistry. researchgate.net
The pyrazolo[3,4-b]pyridine ring system offers five potential points for structural modification, making it an ideal candidate for creating large libraries of compounds for drug discovery and other applications. researchgate.net The sheer number of reported 1H-pyrazolo[3,4-b]pyridine structures, exceeding 300,000 in over 5,500 references and 2,400 patents, attests to its extensive use in combinatorial efforts. researchgate.netmdpi.com
The synthesis of these libraries often leverages the reaction between aminopyrazoles and various carbonyl compounds or their equivalents. For instance, the Hantzsch-type three-component reaction of an aldehyde, an active methylene (B1212753) compound, and an aminopyrazole is a widely investigated route to substituted 4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. researchgate.net The ability to vary each of these three components allows for the generation of a vast array of structurally diverse products. This approach provides a powerful tool for building libraries of new chemical entities to explore structure-activity relationships. researchgate.net
Furthermore, the development of solid-phase synthesis strategies has enhanced the integration of such scaffolds into combinatorial libraries by simplifying purification and handling of intermediates. cam.ac.uk The functionalization of pyrazolo[3,4-b]pyridines with various substituents during or after ring formation is a key strategy for generating the chemical diversity needed for high-throughput screening. researchgate.net
Development of Novel Synthetic Routes to Fused Heterocyclic Systems
The 3a,7-dihydropyrazolo[3,4-b]pyridin-6-one core is a fertile starting point for the development of novel synthetic methodologies targeting more complex, fused heterocyclic systems. These efforts expand the chemical space accessible to medicinal chemists and material scientists.
One innovative approach is the cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method provides a switchable pathway to synthesize both halogenated and non-halogenated pyrazolo[3,4-b]pyridines with excellent regioselectivity. The resulting halogenated products are particularly valuable as they can undergo further transformations like arylation, alkynylation, and selenization, thus serving as versatile building blocks for even more elaborate structures. nih.gov
Another example involves the use of pyrazole-type compounds as versatile synthons for further synthetic manipulations. nih.gov For instance, pyrazolopyrimidines, which are structurally related to pyrazolopyridines, have been used as fluorophoric scaffolds. mdpi.com The synthesis of hybrid dyes by reacting pyrazolo[3,4-b]pyridine derivatives with other functional molecules demonstrates the potential for creating novel materials with specific photophysical properties. mdpi.com
The development of multicomponent reactions has also been pivotal. A one-pot method for creating spiro-4H-pyran derivatives incorporates pyran, pyridine (B92270), and triazine scaffolds into a single molecule, starting from materials including pyrazolone (B3327878). researchgate.net Such sequential MCRs offer an efficient pathway to highly complex and diverse molecular skeletons. researchgate.net These novel routes, often characterized by high atom economy and chemoselectivity, are crucial for advancing the synthesis of new classes of fused heterocyclic compounds. researchgate.net
Table 2: Novel Synthetic Routes to Fused Heterocyclic Systems
| Starting Scaffolds | Key Reaction Type | Resulting Fused System | Significance |
| 5-Aminopyrazoles, Alkynyl Aldehydes | Cascade 6-endo-dig cyclization | Halogenated/Non-halogenated Pyrazolo[3,4-b]pyridines | Switchable synthesis with excellent regioselectivity and potential for further functionalization. nih.gov |
| Pyrazolone, Ninhydrin, Cyanoacetohydrazide, etc. | Sequential Multicomponent Reaction | Spiro-4H-pyran derivatives with pyran, pyridine, and triazine cores | Efficient one-pot synthesis of complex, multi-scaffold molecules. researchgate.net |
| (Hetero)arylamine derived from pyrazolo[3,4-b]pyridine | Diazotization and coupling | Hybrid D–π–A dyes | Creation of novel functional materials with specific photophysical properties. mdpi.com |
Contribution to General Pyridine Synthesis Methods
The synthesis of the pyrazolo[3,4-b]pyridine ring system, including its dihydropyridinone forms, has significantly contributed to the broader field of pyridine synthesis. These methods often involve the construction of the pyridine ring onto a pre-existing pyrazole (B372694) core, offering alternative strategies to traditional pyridine syntheses. mdpi.com
A classic example is the adaptation of the Gould-Jacobs reaction. mdpi.comnih.gov Traditionally used for synthesizing quinolines from anilines, this reaction can be modified to produce 1H-pyrazolo[3,4-b]pyridines by substituting the aniline (B41778) with a 3-aminopyrazole (B16455) derivative. mdpi.comnih.gov This reaction typically proceeds through an intermediate formed with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent reaction with reagents like POCl₃ to yield 4-chloro-substituted products. mdpi.comnih.gov
Another major contribution comes from the condensation of aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com This versatile reaction, often carried out in acetic acid, is a widely used strategy for forming the pyridine ring. The regioselectivity of this reaction can be an issue with unsymmetrical dicarbonyl compounds, but it provides a direct route to the fused pyridine system. mdpi.com
More recently, novel one-pot syntheses have been developed that offer improved efficiency. For example, the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by elimination in a superbasic medium, provides an effective route to 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov This method circumvents the low yields often associated with older, multi-step procedures. nih.gov The development of such specialized syntheses for fused systems like pyrazolopyridines enriches the toolkit available to organic chemists for constructing substituted pyridine rings in general.
Green Chemistry and Sustainable Approaches in Dihydropyrazolo 3,4 B Pyridin 6 One Synthesis
Principles of Green Chemistry Applied to Dihydropyrazolo[3,4-b]pyridin-6-one Synthesis
The twelve principles of green chemistry, formulated by Anastas and Warner, provide a framework for creating safer, more efficient, and environmentally conscious chemical processes. jetir.orgathensjournals.gr The synthesis of dihydropyrazolo[3,4-b]pyridin-6-one and its derivatives has been a fertile ground for the application of several of these principles, aiming to reduce waste, hazardous substances, and energy consumption. jetir.orgmdpi.com
Key principles frequently implemented include:
Waste Prevention: Designing syntheses to minimize the generation of waste is a primary focus. nih.gov One-pot and multi-component reactions are prime examples of this principle in action, as they reduce the need for intermediate purification steps, thereby saving on solvents and materials. nih.gov
Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Multi-component reactions (MCRs) inherently possess high atom economy, a significant advantage for sustainable synthesis. researchgate.net
Less Hazardous Chemical Synthesis: This principle encourages the use and generation of substances with little to no toxicity to human health and the environment. jetir.orgnih.gov This is achieved by selecting safer reagents, solvents, and catalysts.
Designing Safer Chemicals: The goal is to create products that are effective but have minimal toxicity. jetir.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. jetir.org Research has focused on using water or polyethylene (B3416737) glycol as solvents, or eliminating them entirely in solvent-free reactions. researchgate.net
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. nih.gov Microwave and ultrasound-assisted syntheses are notable for their ability to significantly reduce reaction times and, consequently, energy consumption. athensjournals.gr
Use of Renewable Feedstocks: Whenever practicable, raw materials or feedstocks should be renewable rather than depleting. athensjournals.grnih.gov
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. nih.gov MCRs often circumvent the need for extensive protection-group chemistry.
Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.gov The development of reusable and non-toxic catalysts is a key area of research.
The convergence of these principles in synthetic strategies for pyrazolo[3,4-b]pyridines leads to processes that are not only more environmentally friendly but also often more cost-effective and efficient. mdpi.comnih.gov
Utilization of Eco-Friendly Solvents and Solvent-Free Conditions
A major tenet of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. In the synthesis of dihydropyrazolo[3,4-b]pyridin-6-ones, significant progress has been made in adopting greener alternatives.
Water has been successfully employed as an environmentally friendly solvent for the synthesis of pyrazolo[3,4-b]pyridine derivatives. For instance, a novel one-pot, pseudo-four-component reaction has been developed using water as the medium, resulting in high to excellent yields of the desired products. researchgate.net
Polyethylene glycol (PEG) , particularly PEG-400, has been used as a recyclable reaction medium for the three-component synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives. researchgate.net This method offers advantages such as the use of accessible starting materials, good yields, and mild reaction conditions. researchgate.net
Solvent-free reactions represent an ideal green chemistry scenario, eliminating solvent waste entirely. One-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones has been achieved under solvent-free conditions by reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones. nih.gov This method proved to be more efficient, with higher yields compared to solvent-based approaches. nih.gov Another example involves the reaction of indole, benzaldehyde, and heteroaryl amines in an oven at 80-110°C without any solvent or catalyst, providing a convenient and green route to related heterocyclic structures. erciyes.edu.tr
The following table summarizes various eco-friendly solvent and solvent-free approaches for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
| Reaction Type | Reactants | Solvent/Condition | Key Advantages | Yield |
| Pseudo-four-component | Arylglyoxals, Malononitrile, 3-methyl-1-phenyl-1H-pyrazol-5-amine, Acetone | Water | Environmentally friendly, High efficiency | High to Excellent |
| Three-component | Aldehyde, Meldrum's acid, 3-methyl-1H-pyrazol-5-amine | Polyethylene glycol (PEG)-400 | Recyclable medium, Good yields, Mild conditions | Good |
| One-pot | 5-Aminopyrazoles, 4-Arylidene-2-phenyloxazol-5(4H)-ones | Solvent-free | Higher yields than solvent-based methods | 55-75% |
| Three-component | Indole, Benzaldehyde, Heteroaryl amines | Solvent-free, Catalyst-free | Green, Convenient | 60-91% |
Energy-Efficient Synthesis Methods (e.g., Microwave and Ultrasound Irradiation)
To minimize the energy footprint of chemical synthesis, alternative energy sources to conventional heating are being explored. Microwave (MW) irradiation and ultrasound irradiation have emerged as powerful tools in the synthesis of dihydropyrazolo[3,4-b]pyridin-6-one and its analogues, offering significant advantages in terms of reaction speed and efficiency. athensjournals.grresearchgate.net
Microwave-assisted synthesis has been widely applied to this class of compounds. researchgate.net The key benefit of microwave heating is the rapid and uniform heating of the reaction mixture, which can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products. scilit.comscielo.br For example, pyrazolo[3,4-b]pyridines have been synthesized via multi-component reactions under microwave irradiation. scilit.com A three-component method for synthesizing 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones using controlled microwave irradiation also highlights the pot- and step-economy of this approach. monash.edu
Ultrasound-assisted synthesis is another energy-efficient technique that utilizes the energy of acoustic cavitation to promote chemical reactions. scielo.org.co This method has been successfully used to synthesize fused polycyclic pyrazolo[3,4-b]pyridines. scielo.org.coudistrital.edu.co The advantages include simplicity, good yields, and minimal environmental impact. scielo.org.co In some cases, ultrasound irradiation has been shown to increase the yields of pyrazolo[3,4-b]pyridine derivatives from 70-79% (conventional method) to 87-93%, while also reducing the reaction time. researchgate.net The synthesis of various pyrazolone (B3327878) derivatives has also been achieved in high yields using ultrasound. researchgate.net
Below is a comparison of conventional and energy-efficient methods for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
| Method | Reaction Time | Yield | Key Advantages |
| Conventional Heating | Hours | Moderate to Good | Standard laboratory technique |
| Microwave Irradiation | Minutes | High to Excellent | Rapid heating, Shorter reaction time, Higher purity, Step-economy |
| Ultrasound Irradiation | Minutes to Hours | High | Increased yields, Shorter reaction time, Simplicity, Minimal environmental impact |
Exploration of Sustainable Catalytic Systems (e.g., Organocatalysis, Biocatalysis, Natural Acid Catalysts)
The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions. The development of sustainable catalytic systems for dihydropyrazolo[3,4-b]pyridin-6-one synthesis is an active area of research.
Organocatalysis , the use of small organic molecules as catalysts, has gained significant attention. au.dk N-heterocyclic carbenes (NHCs) have been effectively used as organocatalysts in the asymmetric synthesis of chiral dihydropyrazolo[3,4-b]pyridin-6-ones. acs.orgrsc.org These reactions, such as the [3+3] annulation of enals with pyrazol-5-amines, produce a diverse set of products in excellent yields and with high enantioselectivities under mild conditions. rsc.org
Natural acid catalysts and other eco-friendly catalysts are also being explored. For instance, MgO/HAp (magnesium oxide/hydroxyapatite) has been used as a catalyst for the three-component synthesis of dihydropyrazolo[3,4-b]pyridine derivatives in ethanol (B145695) at room temperature, affording excellent yields in a short reaction time. researchgate.net A significant advantage of this system is that the catalyst can be recycled multiple times without a noticeable loss in activity. researchgate.net While not specifically for dihydropyrazolo[3,4-b]pyridin-6-one, lignin-derived solid acid catalysts have shown high potential in other organic transformations, indicating a promising avenue for future research in this area. researchgate.net
While the application of biocatalysis (the use of enzymes or whole cells) for the synthesis of this specific heterocyclic system is not yet widely reported, it represents a future frontier for green synthesis, given its potential for high selectivity and operation in aqueous media under mild conditions.
The following table highlights examples of sustainable catalytic systems used in the synthesis of pyrazolo[3,4-b]pyridine derivatives.
| Catalyst Type | Specific Catalyst | Reaction Type | Key Advantages |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Asymmetric [3+3] annulation | High yields, Excellent enantioselectivity, Mild conditions |
| Heterogeneous Catalyst | Magnesium Oxide/Hydroxyapatite (MgO/HAp) | Three-component reaction | Excellent yields, Short reaction time, Recyclable catalyst |
| Natural Acid-based | Lignin-derived solid acid | Esterification (related field) | Potential for renewable catalyst |
Multi-Component Reactions (MCRs) as Sustainable Methodologies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms of the starting materials, are intrinsically aligned with the principles of green chemistry. beilstein-journals.orgclockss.org They are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. jetir.orgclockss.org
The synthesis of dihydropyrazolo[3,4-b]pyridin-6-one and its derivatives is frequently accomplished through MCRs. A common and effective strategy is the three-component condensation of an aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group (like Meldrum's acid or a β-ketoester). nih.govnih.gov These one-pot procedures are advantageous because they avoid the isolation of intermediates, which saves time, resources, and reduces waste generation. nih.gov
For example, a three-component reaction of 1H-3-amino-1H-pyrazole, acetoacetanilide, and various benzaldehydes in the presence of a recyclable catalyst demonstrates a robust and high-yielding synthesis. researchgate.net Similarly, the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazolyl-4-carboxylates, trimethyl orthoformate, and primary amines under microwave irradiation showcases a pot- and step-economic approach. monash.edu
The advantages of using MCRs in the synthesis of pyrazolo[3,4-b]pyridine scaffolds are summarized below.
| Feature | Advantage in Sustainable Synthesis |
| One-Pot Nature | Reduces the number of reaction steps and purification procedures, saving energy and solvents. |
| High Atom Economy | Maximizes the incorporation of starting materials into the final product, minimizing waste. |
| Operational Simplicity | Simplifies experimental setup and execution, leading to time and resource savings. |
| Convergent Synthesis | Allows for the rapid assembly of complex molecules from simple and readily available precursors. |
| Reduced Waste | Minimizes the formation of by-products and eliminates the need for intermediate workups. |
The consistent and successful application of MCRs underscores their importance as a sustainable and efficient methodology for constructing the dihydropyrazolo[3,4-b]pyridin-6-one core structure. nih.govbeilstein-journals.org
Future Research Directions and Perspectives
Exploration of Novel and Mechanistically Distinct Synthetic Pathways
The synthesis of pyrazolo[3,4-b]pyridin-6-one derivatives has traditionally relied on well-established condensation reactions, such as treating 5-aminopyrazoles with 1,3-dicarbonyl compounds. researchgate.netmdpi.com While effective, these methods often present limitations regarding substrate scope and regioselectivity. Future research must prioritize the development of novel synthetic strategies that offer alternative mechanistic pathways, thereby providing access to a wider array of structurally diverse analogs.
Promising avenues include the expansion of one-pot multicomponent reactions, which enhance operational simplicity and reduce waste. For instance, a one-pot strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and 4-arylidene-2-phenyloxazol-5(4H)-ones has been developed, showcasing an efficient, solvent-free approach. bohrium.com Another innovative route involves the three-step synthesis of 1,7-dihydropyrazolo[3,4-b]pyridine-4,6-diones from ethyl 3-methylthio-5-aminopyrazole-4-carboxylate and diketene, highlighting the potential of less conventional starting materials. researchgate.net The investigation of novel catalytic systems and reaction conditions, such as those used in the Gould-Jacobs reaction for preparing 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines, could also be adapted to generate new derivatives of the core structure. mdpi.com
Advanced Computational Modeling for Predictive Design and Reactivity
Computational chemistry offers powerful tools for accelerating the design and optimization of complex molecules. Future research on 3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one will increasingly benefit from the application of advanced computational modeling to predict molecular properties, reactivity, and potential biological interactions. Physics-based approaches, which model the forces between atoms using a classical mechanics framework, are particularly valuable. youtube.com
Methods like Density Functional Theory (DFT) can be employed to model geometrical parameters and analyze intermolecular interactions, as has been successfully applied to related pyrazolo[3,4-d]pyrimidines. nih.gov Furthermore, Free Energy Perturbation (FEP) technology presents a rigorous, physics-based method for accurately calculating the free energy changes resulting from specific structural modifications. youtube.com Applying these models to the this compound scaffold can guide the synthesis of derivatives with desired characteristics, saving significant time and resources compared to traditional empirical screening.
Table 1: Applications of Computational Modeling in Pyrazolopyridinone Research
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, activation barriers, reaction pathways |
| Molecular Property Prediction | Geometrical parameters, electronic structure, spectroscopic data | |
| Free Energy Perturbation (FEP) | Derivative Design & Optimization | Binding affinity changes, protein stability upon mutation |
| Molecular Docking | Biological Activity Screening | Binding modes, interaction analysis with biological targets |
Development of Innovative and Highly Selective Derivatization Strategies
Creating a library of functionalized this compound analogs requires innovative and highly selective derivatization strategies. The ability to precisely modify specific positions on the heterocyclic core is crucial for structure-activity relationship (SAR) studies. Future research should focus on developing methodologies that allow for controlled functionalization, moving beyond simple substitutions.
Recent work has demonstrated the potential for such targeted derivatization. For example, 1,7-dihydropyrazolo[3,4-b]pyridine-4,6-diones have been readily converted into a series of 5-anilinomethylene derivatives, showcasing a facile method for introducing substituents at the 5-position. researchgate.net In a more complex application, multi-step synthetic routes involving Suzuki and Buchwald-Hartwig coupling reactions have been used to build a library of pyrazolo[3,4-b]pyridine derivatives as potential Tropomyosin receptor kinase (TRK) inhibitors. nih.gov These examples underscore the need for a broader toolkit of reactions that can selectively target different sites on the this compound nucleus, enabling the synthesis of compounds with finely tuned properties. walshmedicalmedia.com
Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis
For any compound with potential applications, the ability to scale up its synthesis is a critical consideration. Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better reaction control, improved yields, and greater scalability. researchgate.netmdpi.comnih.gov The integration of flow chemistry for the synthesis of this compound and its derivatives represents a vital area for future research.
The synthesis of various nitrogen-containing heterocycles, including pyrazoles, has already been successfully translated to flow processes. mdpi.com For instance, a continuous-flow approach for synthesizing celecoxib, a pyrazole-containing drug, achieved a 90% yield with a residence time of just 64 minutes, compared to 20 hours in batch conditions. mdpi.com Other flow methods have been developed for the synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and hydroamination without the need to isolate intermediates. rsc.org Adopting these principles for the production of this compound could streamline its synthesis, reduce costs, and facilitate larger-scale production for further investigation and application. google.com The seamless integration of flow synthesis with downstream processes like crystallization has also been demonstrated, offering a complete production-to-product pipeline. rsc.org
Table 2: Comparison of Batch vs. Flow Synthesis for Heterocycles
| Feature | Batch Synthesis | Flow Chemistry |
| Scalability | Challenging, often requires re-optimization | Straightforward by extending run time |
| Safety | Higher risk with exotherms and hazardous reagents | Enhanced safety due to small reaction volumes |
| Reaction Control | Less precise (temperature/mixing gradients) | Precise control over temperature, pressure, time |
| Efficiency | Can be lower, with tedious workup | Often higher yields and purity, reduced waste |
| Reproducibility | Can vary between batches | Highly reproducible |
Methodological Advancements in Asymmetric Synthesis
Many biologically active molecules are chiral, with their therapeutic effects often being exclusive to a single enantiomer. While the synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones has historically depended on the separation of racemic mixtures, recent breakthroughs in catalytic asymmetric synthesis have opened new frontiers. bohrium.com Future research must build on these advancements to develop robust methods for the enantioselective synthesis of chiral this compound derivatives.
A significant development is the use of N-heterocyclic carbene (NHC) catalysis in an oxidative [3+3] annulation of enals with pyrazol-5-amines. dntb.gov.uarsc.org This method produces a diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and with high enantioselectivities under mild conditions. bohrium.comrsc.org Another powerful strategy involves a synergistic catalysis approach using a chiral phosphoric acid and MgSO₄ for the asymmetric [3+3] annulation to construct trifluoromethylated pyrazolo[3,4-b]pyridin-6-ones. acs.orgacs.org This protocol yields products with two adjacent tertiary stereocenters in high yields, diastereoselectivities, and enantioselectivities. acs.org Further refinement and expansion of these and other catalytic systems will be essential for accessing a wide range of enantioenriched compounds within this structural class.
Table 3: Key Findings in Asymmetric Synthesis of Pyrazolo[3,4-b]pyridin-6-ones
| Catalytic System | Reaction Type | Key Advantages | Yields / Enantioselectivity |
| N-Heterocyclic Carbene (NHC) | Oxidative [3+3] Annulation | Broad substrate scope, mild conditions, scalability. rsc.org | Excellent yields and enantioselectivities. dntb.gov.ua |
| Chiral Phosphoric Acid / MgSO₄ | Asymmetric [3+3] Annulation | Forms two adjacent tertiary stereocenters. acs.org | Up to 90% yield, up to 97% ee. acs.org |
Deeper Understanding of Tautomeric Control and Regioselectivity
The pyrazolo[3,4-b]pyridin-6-one scaffold can exist in different tautomeric forms, and its synthesis can lead to multiple regioisomers. mdpi.comresearchgate.net A fundamental understanding and control of these phenomena are critical for predictable and efficient synthesis. Future research should be directed towards elucidating the factors that govern tautomerism and regioselectivity in this system.
For the related N-substituted pyrazolones, studies have investigated the equilibrium between the 1,2-dihydro-3H-pyrazol-3-one and the 1H-pyrazol-3-ol tautomers. researchgate.net It was found that the predominant form depends on the solvent and whether the compound is in a solid or solution state. researchgate.net Similar detailed investigations are needed for the this compound system. Furthermore, in syntheses involving non-symmetrical precursors like certain 1,3-dicarbonyl compounds, the formation of two distinct regioisomers is possible. mdpi.com The ratio of these isomers is dependent on the relative electrophilicity of the carbonyl groups. mdpi.com Gaining deeper insight into these electronic and steric factors will enable the development of synthetic protocols that yield single, desired isomers with high fidelity, which is paramount for any practical application.
Q & A
Q. Table 1: Anticancer Activity of Select Derivatives
| Compound | Cell Line (IC50, μM) | Key Substituents |
|---|---|---|
| h2 | MDA-MB-231 (13.37), HeLa (13.04) | Pyrazolo core, methyl |
| I2 | MDA-MB-231 (3.30), HCT116 (5.72) | Trifluoromethyl, phenyl |
What spectroscopic methods confirm the structural integrity of these compounds?
Q. Basic
- IR spectroscopy : Detects functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify regiochemistry and substituent effects. For example, C4-methyl groups resonate at δ ~2.3 ppm in ¹H NMR .
- HRMS : Validates molecular formulas (e.g., C7H10N4O [M]+: 166.0859) .
How do reaction conditions influence regioselectivity and isomer formation?
Q. Advanced
- Temperature control : Heating at 180°C vs. 150°C shifts product ratios between isomers (e.g., 2Bz-17c vs. 1Bz-17c) due to thermodynamic vs. kinetic control .
- Solvent choice : Polar aprotic solvents (e.g., DMF) favor cyclization, while ionic liquids like [bmim][BF4] improve yields in multi-step syntheses .
What computational tools aid in predicting biological activity?
Q. Advanced
- Machine learning models : Cascade screening using random forest or SVM classifiers identifies derivatives with predicted IC50 <10 μM .
- Docking studies : Pyrazolo[3,4-b]pyridin-6-ones target kinases (e.g., GSK-3β) by forming hydrogen bonds with catalytic lysine residues .
How are data contradictions in SAR resolved?
Q. Advanced
- Meta-analysis : Cross-validate results from independent studies (e.g., conflicting IC50 values for phenyl-substituted derivatives) using in vitro assays .
- Crystallography : Resolve ambiguities in substituent positioning via X-ray diffraction (e.g., dihedral angles between rings in crystal structures) .
What strategies improve synthetic yields of challenging derivatives?
Q. Basic
- Catalyst optimization : FeCl3·6H2O in ionic liquids enhances cyclization efficiency (e.g., 90% yield for 6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one) .
- Chromatography : Gradient elution (0–100% ethyl acetate) separates isomers with <5% impurity .
How do intermolecular interactions in crystal structures inform drug design?
Q. Advanced
- Hydrogen bonding : N–H⋯O interactions stabilize crystal packing and mimic binding to biological targets (e.g., kinase active sites) .
- Steric effects : Methoxy groups at C4 induce torsional strain (57.4° dihedral angle), reducing off-target interactions .
What in vitro assays are used to evaluate mechanism of action (MOA)?
Q. Advanced
- Cell cycle analysis : Flow cytometry identifies G1/S arrest (e.g., histone demethylase inhibition by 3-methyl-4,7-dihydropyrazolo derivatives) .
- Enzyme inhibition : Radiolabeled ATP assays quantify kinase inhibition (e.g., GSK-3β IC50 <1 μM for select derivatives) .
How are environmental factors addressed in green synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
